BenchChemオンラインストアへようこそ!

2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid

Lipophilicity Drug-likeness Permeability

This 1-ethyl-5-methyl-substituted pyrazole-thiazolidine-4-carboxylic acid hybrid (MW 241.31 Da, XLogP3 -1.8) is rigorously differentiated from common 1-methyl or 1,3,5-trimethyl congeners. The unique N-ethyl group introduces an extra rotatable bond (3 vs. 2), delivering a distinct conformational profile essential for NMR/X-ray entropy studies. Its regioisomeric purity (1-ethyl-5-methyl) ensures accurate HPLC/LC-MS method development, eliminating the risk of confounding SAR data in α‑amylase inhibitor campaigns. Avoid wasted screening resources by procuring the exact isomer.

Molecular Formula C10H15N3O2S
Molecular Weight 241.31 g/mol
CAS No. 1218470-17-7
Cat. No. B1359966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid
CAS1218470-17-7
Molecular FormulaC10H15N3O2S
Molecular Weight241.31 g/mol
Structural Identifiers
SMILESCCN1C(=C(C=N1)C2NC(CS2)C(=O)O)C
InChIInChI=1S/C10H15N3O2S/c1-3-13-6(2)7(4-11-13)9-12-8(5-16-9)10(14)15/h4,8-9,12H,3,5H2,1-2H3,(H,14,15)
InChIKeyVKZNVGVNZZQMHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic Acid (CAS 1218470-17-7): Core Identity for Procurement Decisions


2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid (CAS 1218470-17-7) is a heterocyclic building block that fuses a 1-ethyl-5-methylpyrazole moiety with a thiazolidine-4-carboxylic acid framework [1]. With a molecular formula C₁₀H₁₅N₃O₂S and a molecular weight of 241.31 g·mol⁻¹, the compound is supplied as a research-grade solid (typical purity ≥97%) and is classified as an irritant [2]. The scaffold belongs to the pyrazole–thiazolidine hybrid class, which has demonstrated α‑amylase inhibitory activity in recent medicinal chemistry studies [3].

Why Generic Substitution of 2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic Acid Fails


Close analogs of 2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid differ in their N‑alkyl and C‑methyl substitution patterns, which alter computed lipophilicity (XLogP3), rotatable bond count, and steric environment around the pyrazole–thiazolidine junction [1]. These physicochemical differences directly affect solubility, membrane partitioning, and potential target engagement, meaning that a 1‑methyl or 1,3,5‑trimethyl congener cannot be assumed to replicate the binding pose, pharmacokinetic profile, or impurity signature of the 1‑ethyl‑5‑methyl isomer. For procurement in medicinal chemistry campaigns or fragment‑based screening, substitution of one analog for another risks confounding structure–activity relationships and wasting screening resources [2].

Quantitative Differentiation Evidence for 2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic Acid vs. Closest Analogs


XLogP3 Lipophilicity Comparison: 1-Ethyl-5-methyl vs. 1-Methyl and 1,3,5-Trimethyl Analogs

The target compound exhibits a computed XLogP3 of -1.8, placing it between the more hydrophilic 1‑methyl analog (XLogP3 = -2.5) and the more lipophilic 1,3,5‑trimethyl analog (XLogP3 = -1.7) [1][2]. This intermediate lipophilicity may offer a balanced membrane-permeability profile relative to its closest in‑class neighbors.

Lipophilicity Drug-likeness Permeability

Rotatable Bond Count: Conformational Flexibility Differentiates the 1-Ethyl-5-methyl Isomer

The target compound possesses three rotatable bonds (ethyl C–C, pyrazole–thiazolidine, and carboxylic acid), whereas the 1‑methyl and 1,3,5‑trimethyl analogs each have only two rotatable bonds [1][2]. The additional rotatable bond arises from the N‑ethyl substituent and introduces greater conformational freedom, which can influence binding entropy, selectivity, and crystallization behavior.

Conformational entropy Binding selectivity Crystallization

Regioisomeric Differentiation: 1-Ethyl-5-methyl vs. 1-Ethyl-3-methyl Substitution

The 1‑ethyl‑5‑methyl substitution pattern places the methyl group at the C5 position adjacent to the thiazolidine linkage, whereas the 1‑ethyl‑3‑methyl regioisomer (CAS not located in primary literature) would position the methyl group distal to the linkage. This steric difference alters the dihedral angle between the pyrazole and thiazolidine rings, potentially affecting π‑stacking interactions and hydrogen‑bond geometry in a target binding pocket [1]. No direct biological comparison data are available for these two regioisomers.

Regioisomerism Steric effects Structure–activity relationship

Physicochemical Property Landscape: Density, Boiling Point, and Flash Point Data

Computed physicochemical data for the target compound include a density of 1.5 ± 0.1 g·cm⁻³, a boiling point of 480.9 ± 45.0 °C at 760 mmHg, and a flash point of 244.7 ± 28.7 °C . These values are consistent with the molecular weight range of the pyrazole–thiazolidine carboxylic acid class and inform safe handling and storage conditions. The compound is classified as an irritant [1].

Physicochemical characterization Handling safety Formulation

Class-Level α-Amylase Inhibitory Activity of the Pyrazole–Thiazolidine-4-carboxylic Acid Scaffold

A 2025 study on pyrazole-linked thiazolidine-4-carboxylic acid derivatives reported that compound HR.TH₇ (2-(1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-4-yl)thiazolidine-4-carboxylic acid) inhibited human α‑amylase with an IC₅₀ of 15.1 ± 0.97 µg·mL⁻¹, comparable to the clinical drug Acarbose [1]. While the 1‑ethyl‑5‑methyl substituent differs from the 1‑(4‑chlorophenyl)‑3‑phenyl motif, the shared pyrazole–thiazolidine‑4‑carboxylic acid core validates the scaffold as a productive starting point for α‑amylase inhibitor development. The 1‑ethyl‑5‑methyl derivative offers an alternative substitution vector with distinct lipophilicity and steric properties that may be advantageous for lead optimization.

α-Amylase inhibition Antidiabetic Scaffold validation

Purity and Supply Specifications: 97% Minimum Purity with Certificate of Analysis Availability

The compound is commercially available at ≥97% purity from multiple research chemical suppliers, with certificate of analysis (COA) documentation available upon request [1]. Pricing benchmarks for 500 mg range from approximately $240 to $360 USD across catalog vendors, with bulk pricing available for gram-scale quantities [2]. The MDL number MFCD12028153 and PubChem CID 25220525 enable unambiguous cross-referencing across supplier databases.

Quality control Reproducibility Procurement specifications

Application Scenarios for 2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic Acid in Research and Industrial Settings


Medicinal Chemistry: α-Amylase Inhibitor Lead Optimization with a Distinct Substitution Vector

Based on the validated α‑amylase inhibitory activity of the pyrazole–thiazolidine‑4‑carboxylic acid scaffold (IC₅₀ = 15.1 µg·mL⁻¹ for HR.TH₇, comparable to Acarbose) [1], the 1‑ethyl‑5‑methyl derivative provides a chemically distinct substitution pattern for SAR expansion. Its intermediate XLogP3 (-1.8) and additional rotatable bond [2] offer a differentiated physicochemical starting point relative to the published 1‑(4‑chlorophenyl)‑3‑phenyl lead, enabling exploration of a new vector in the α‑amylase binding pocket.

Fragment-Based Screening Libraries: Physicochemical Diversity Element

With a molecular weight of 241.31 Da, three rotatable bonds, and a topological polar surface area of 92.4 Ų [1], this compound falls within fragment-like property space (MW <300, TPSA <140 Ų). Its intermediate lipophilicity (XLogP3 = -1.8) complements more polar (1‑methyl analog, XLogP3 = -2.5) and more lipophilic (1,3,5‑trimethyl analog, XLogP3 = -1.7) [2] fragments, making it a valuable component of a diversity-oriented fragment library targeting enzymes or receptors where balanced polarity is required.

Chemical Biology: Tool Compound for Profiling Pyrazole–Thiazolidine Conformational Effects

The ethyl substituent introduces conformational flexibility not present in the 1‑methyl or 1,3,5‑trimethyl analogs (3 vs. 2 rotatable bonds) [1]. This property makes the compound suitable as a conformational probe in NMR or X‑ray crystallography studies aimed at understanding how N‑alkyl chain length affects ligand–protein binding entropy and pose stability within the pyrazole–thiazolidine chemotype.

Analytical Reference Standard: Regioisomeric Purity Control in Synthetic Chemistry

The 1‑ethyl‑5‑methyl substitution pattern is regioisomerically distinct from the 1‑ethyl‑3‑methyl variant [1]. For laboratories synthesizing or characterizing pyrazole–thiazolidine libraries, the compound serves as an authentic reference standard for HPLC or LC‑MS method development, ensuring that the correct regioisomer is tracked during reaction optimization and purification.

Quote Request

Request a Quote for 2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.